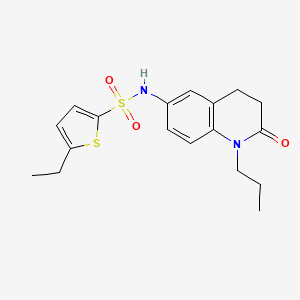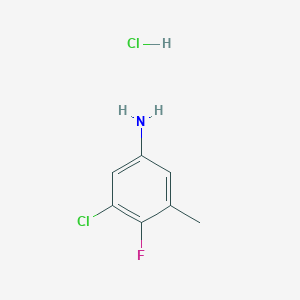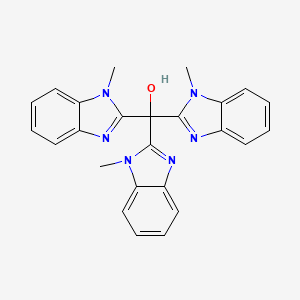
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a useful research compound. Its molecular formula is C25H29BrClN5O3 and its molecular weight is 562.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, which is synthesized from 2-aminobenzoic acid. The second intermediate is 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine, which is synthesized from 3-chloroaniline. These two intermediates are then coupled with butanoyl chloride to form the final product, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide.", "Starting Materials": [ "2-aminobenzoic acid", "3-chloroaniline", "butanoyl chloride", "triethylamine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid:", "Step 1: Dissolve 2-aminobenzoic acid in acetic anhydride and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 2 hours.", "Step 2: Cool the mixture and add water. Collect the precipitate by filtration and wash with water.", "Step 3: Dissolve the precipitate in sodium hydroxide solution and acidify with hydrochloric acid. Collect the resulting solid by filtration and wash with water.", "Step 4: Dissolve the solid in ethanol and add sodium acetate. Add bromine dropwise and heat the mixture to reflux for 2 hours.", "Step 5: Cool the mixture and collect the precipitate by filtration. Wash with water and dry in vacuum to obtain 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Synthesis of 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine:", "Step 1: Dissolve 3-chloroaniline in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 2: Cool the mixture and collect the precipitate by filtration. Wash with water and dry in vacuum to obtain 3-chlorophenylpropylamine.", "Step 3: Dissolve 3-chlorophenylpropylamine in diethyl ether and add piperazine. Heat the mixture to reflux for 2 hours.", "Step 4: Cool the mixture and collect the precipitate by filtration. Wash with diethyl ether and dry in vacuum to obtain 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine.", "Coupling of intermediates to form final product:", "Step 1: Dissolve 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid and 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine in dry tetrahydrofuran.", "Step 2: Add triethylamine and butanoyl chloride dropwise and stir the mixture at room temperature for 2 hours.", "Step 3: Add water and collect the precipitate by filtration. Wash with water and dry in vacuum to obtain the final product, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide." ] } | |
CAS番号 |
892286-00-9 |
分子式 |
C25H29BrClN5O3 |
分子量 |
562.89 |
IUPAC名 |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35) |
InChIキー |
MTEIVXGVSBLLJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2649295.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)

![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649306.png)
![1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine](/img/structure/B2649309.png)
